molecular formula C21H25ClN6O B10977994 N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Katalognummer: B10977994
Molekulargewicht: 412.9 g/mol
InChI-Schlüssel: JTADLNATBRJPIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a piperidine ring and a 2-chlorobenzyl substituent. The triazolo-pyridazine scaffold is known for its diverse pharmacological activities, including kinase inhibition and epigenetic modulation .

Eigenschaften

Molekularformel

C21H25ClN6O

Molekulargewicht

412.9 g/mol

IUPAC-Name

N-[(2-chlorophenyl)methyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN6O/c1-14(2)20-25-24-18-7-8-19(26-28(18)20)27-11-9-15(10-12-27)21(29)23-13-16-5-3-4-6-17(16)22/h3-8,14-15H,9-13H2,1-2H3,(H,23,29)

InChI-Schlüssel

JTADLNATBRJPIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazolopyridazine intermediate.

    Formation of the Piperidine Carboxamide: The final step involves the coupling of the piperidine carboxamide moiety with the previously formed intermediate, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up without loss of efficiency.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2-Chlorbenzyl)-1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

    Medizinische Chemie: Untersucht wegen seines Potenzials als therapeutisches Mittel aufgrund seiner Fähigkeit, mit spezifischen biologischen Zielmolekülen zu interagieren.

    Biologische Studien: Wird in Studien verwendet, um seine Auswirkungen auf zelluläre Signalwege und molekulare Zielmoleküle zu verstehen.

    Industrielle Anwendungen: Potenzieller Einsatz bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese anderer komplexer Moleküle.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Chlorbenzyl)-1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege führt. Die genauen beteiligten molekularen Zielmoleküle und Signalwege können je nach spezifischer Anwendung und Verwendungskontext variieren.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and molecular targets.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: N-(4-Chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

This compound differs in the position of the chlorobenzyl group (4-chloro vs. 2-chloro) and the carboxamide substitution on the piperidine ring (position 3 vs. 4). The 4-chlorobenzyl variant (CAS 1144488-39-0) has been cataloged with identifiers such as MolPort-006-813-969, but pharmacological data remain unreported. Positional isomerism can significantly alter binding affinity and metabolic stability due to changes in steric hindrance and electronic distribution .

C1632: N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

C1632 (Maybridge SB02011EA) shares the triazolo-pyridazine core but replaces the piperidine-carboxamide with a methyl-phenylacetamide group. It inhibits Lin28/let-7 interaction, promoting differentiation in cancer stem cells (CSCs) and reducing tumorsphere formation . The absence of a piperidine ring in C1632 may limit its selectivity compared to the target compound.

E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid

E-4b incorporates a propenoic acid chain and a pyrazole ring, resulting in a higher melting point (253–255°C) compared to typical carboxamide derivatives. Its acidic moiety may enhance solubility but reduce blood-brain barrier penetration relative to the target compound’s neutral carboxamide group .

Mechanism of Action

  • Target Compound: No direct mechanistic data are provided in the evidence.
  • C1632 : Blocks Lin28/let-7 interaction, restoring let-7 tumor suppressor miRNA activity and reducing CSC viability .
  • N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) : Synthesized via visible light/silane-mediated radical coupling (44% yield). The trifluoromethyl group enhances metabolic stability compared to the target compound’s isopropyl group .

Comparative Data Tables

Table 1. Structural and Physical Properties

Compound Name Core Structure Substituents Melting Point/Physical State Purity Reference
N-(2-chlorobenzyl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide Triazolo-pyridazine + piperidine 2-chlorobenzyl, isopropyl, carboxamide Not reported Not reported
C1632 Triazolo-pyridazine + phenyl 3-methyl, methyl-phenylacetamide Not reported 97%
E-4b Triazolo-pyridazine + pyrazole Benzoylamino, propenoic acid 253–255°C Not reported

Table 2. Pharmacological Profiles

Compound Name Biological Target Observed Activity Reference
C1632 Lin28/let-7 interaction Reduces tumorsphere formation in CSCs
N-(4-chlorobenzyl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide Unknown Cataloged (no activity data)
3ab Not specified Synthetic focus (44% yield)

Key Findings and Implications

  • Structural Flexibility : The triazolo-pyridazine core tolerates diverse substituents, enabling optimization for target engagement (e.g., C1632’s phenylacetamide vs. the target compound’s piperidine-carboxamide).
  • Synthetic Challenges : Radical-mediated methods (e.g., 3ab) offer efficient C–C bond formation but may require adaptation for piperidine-containing derivatives.

Biologische Aktivität

N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can be described as follows:

  • Molecular Formula : C20H23ClN6O
  • Molecular Weight : 396.89 g/mol
  • IUPAC Name : N-(2-chlorobenzyl)-1-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivative showed IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating strong inhibitory effects on cell proliferation .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The mechanism of action appears to involve inhibition of c-Met kinase activity, which is crucial in tumor growth and metastasis. The compound's binding affinity for the ATP-binding site of c-Met was comparable to that of established inhibitors .

Anti-Tubercular Activity

Another area of exploration is the anti-tubercular activity of similar compounds within this class. In a study involving derivatives designed for targeting Mycobacterium tuberculosis, several compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the structure can lead to enhanced efficacy against tuberculosis.

The biological activity of N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key kinases involved in cancer progression.
  • Induction of Apoptosis : Studies indicate that certain derivatives induce late apoptosis in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest, particularly in the G0/G1 phase .

Study on Anticancer Properties

A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives revealed that modifications at specific positions significantly influence their anticancer properties. The study utilized MTT assays to evaluate cytotoxicity across multiple cell lines and identified structure–activity relationships (SARs) that inform future drug design .

Screening for Anti-Tubercular Agents

In another research effort aimed at discovering new anti-tubercular agents, a library of compounds was screened against Mycobacterium tuberculosis. The results indicated that specific structural features enhance anti-tubercular activity while maintaining low cytotoxicity towards human cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.